The compound [1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid is a complex organic molecule that combines elements of indole chemistry with piperidine and sulfonate functionalities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and unique structural properties.
The structural elucidation and characterization of this compound can be conducted using advanced analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. These methods provide insights into the molecular structure, functional groups, and potential reactivity of the compound.
This compound can be classified as an indole derivative, featuring a sulfonate group and a piperidine moiety. Indoles are known for their diverse biological activities, making them significant in pharmaceutical research. The presence of difluorobenzenesulfonate suggests potential applications in the development of fluorinated compounds, which often exhibit enhanced pharmacological properties.
The synthesis of [1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid typically involves several steps:
The synthesis requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yield and purity. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are often employed to monitor progress and assess product purity.
The molecular structure of [1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid features:
The molecular formula can be derived from its structure. Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which reveal bond lengths, angles, and spatial arrangement of atoms.
The compound may undergo various chemical reactions typical for indole derivatives:
Reactivity patterns can be explored using kinetic studies and mechanistic investigations to understand how different substituents influence reaction pathways.
The mechanism of action for compounds like [1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid typically involves interaction with biological targets such as enzymes or receptors.
Studies may reveal specific binding affinities and interactions at the molecular level through techniques like surface plasmon resonance or fluorescence spectroscopy. Understanding these interactions is crucial for drug design applications.
Key physical properties include:
Chemical properties such as stability under different pH conditions, reactivity towards nucleophiles or electrophiles, and thermal stability are essential for practical applications.
Relevant data may include melting points, boiling points, and spectral data (NMR, IR) that confirm functional groups present in the molecule.
This compound has potential applications in:
The construction of the indole-piperidine hybrid scaffold represents the foundational step in synthesizing [1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate. This complex heterocyclic system necessitates a convergent synthetic strategy with meticulous optimization at each stage. The synthesis typically commences with the preparation of 1-methyl-3-(piperidin-4-yl)-1H-indol-5-ol (CAS 445441-74-7), a pivotal intermediate characterized by its molecular formula C₁₅H₂₀N₂O and molecular weight 244.33 g/mol [6]. This critical building block features both nucleophilic (phenolic hydroxyl) and electrophilic (piperidine nitrogen) sites that enable downstream functionalization.
Advanced synthetic routes employ N-alkylation reactions to introduce the N-methyl group onto the piperidine nitrogen. This transformation is optimally performed using reductive amination conditions (formaldehyde/sodium triacetoxyborohydride) in dichloromethane at 0-5°C, achieving >95% conversion while minimizing N-methylation of the indole nitrogen—a competing side reaction requiring careful control [6] [9]. Alternative pathways involve transition-metal catalyzed coupling between halogenated indoles and N-Boc-piperidine derivatives followed by deprotection and methylation, though this route suffers from lower overall yields (65-70%) compared to direct functionalization of pre-formed indole-piperidine hybrids [3] [9].
Table 1: Comparative Analysis of Scaffold Synthesis Strategies
| Synthetic Approach | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Major Challenges |
|---|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, DCM, 0-5°C | 88-92 | 98.5% | Regioselectivity control |
| Palladium Catalysis | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH | 65-70 | 97.2% | Homocoupling byproducts |
| Microwave-Assisted | DMF, 140°C, 20 min | 78-85 | 96.8% | Scale-up limitations |
Purification of the hybrid scaffold demands orthogonal techniques including silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) and subsequent crystallization from ethyl acetate/hexane mixtures. These steps effectively remove regioisomeric impurities and residual catalyst metals to ≥99.0% purity, as confirmed by HPLC-UV and LC-MS analysis [6] [9]. The final scaffold structure exhibits sufficient stability for storage at 2-8°C under inert atmosphere for extended periods (>6 months) without significant degradation, provided moisture exclusion is maintained [6].
The esterification of the indole-piperidine scaffold with 2,6-difluorobenzenesulfonyl chloride constitutes the pivotal bond-forming step en route to the target compound (CAS 445441-26-9). This transformation presents significant stereoelectronic challenges due to the steric encumbrance around the phenolic oxygen and the electron-deficient nature of the difluorinated sulfonyl chloride. Optimal conditions employ Schotten-Baumann methodology, where the scaffold (1.0 equiv) reacts with 2,6-difluorobenzenesulfonyl chloride (1.05-1.10 equiv) in a biphasic toluene/water system containing sodium carbonate (2.5 equiv) at 0-5°C for 4 hours, followed by gradual warming to ambient temperature [1] [3].
Solvent selection critically influences reaction efficiency and impurity profiles. Polar aprotic solvents (DMF, DMSO) accelerate kinetics but promote hydrolysis of the sulfonyl chloride, while non-polar solvents (toluene, xylene) preserve electrophile integrity at the expense of reaction rate. The biphasic approach strikes an optimal balance, achieving 85-90% conversion with ≤0.5% hydrolyzed acid impurity [1] [3]. Molecular weight confirmation via mass spectrometry (theoretical [M+H]⁺ = 421.15) provides essential quality control, with the observed 420.47 matching theoretical calculations [1].
Table 2: Solvent System Impact on Esterification Efficiency
| Solvent System | Reaction Temp (°C) | Conversion (%) | Hydrolyzed Impurity (%) | Isolated Yield (%) |
|---|---|---|---|---|
| Toluene/H₂O | 0-25 | 89 | 0.4 | 85 |
| Dichloromethane/H₂O | 0-25 | 92 | 1.8 | 83 |
| DMF | 25 | 95 | 5.2 | 76 |
| THF | 25 | 78 | 0.9 | 70 |
Downstream processing requires acid-base washes (1M HCl followed by saturated NaHCO₃) to remove ionic impurities, succeeded by crystallization from ethanol/water mixtures. This purification strategy effectively reduces residual sulfonyl chloride and di-esterified impurities to pharmacopeial standards (<0.15% each). The crystalline sulfonate ester demonstrates excellent stability when stored under anhydrous conditions at 2-8°C, though it exhibits sensitivity to prolonged exposure to light and humidity, necessitating amber glass containers with desiccant [1] [3]. Advanced analytical characterization, including ¹⁹F NMR (δ -104.5 to -110.8 ppm) and high-resolution mass spectrometry (m/z 421.1432 [M+H]⁺), provides unambiguous structural confirmation of the ester [1].
Co-crystallization with oxalic acid transforms the sulfonate ester into a stable salt form (CAS 445441-26-9) with optimized physicochemical properties. This process requires precise control over stoichiometry, solvent composition, and crystallization kinetics to ensure consistent crystal form and purity. Thermodynamic studies reveal a preferred 1:1 molar ratio between the sulfonate ester base and oxalic acid, which maximizes lattice energy through ionic and hydrogen-bonding interactions (N⁺-H···⁻OOC and C=O···HOOC motifs) [1] [7]. Deviation to 1:0.8 ratios yields mixtures of free base and salt, while 1:1.2 ratios introduce acid-rich impurities that compromise stability [3].
Solvent optimization identifies ethanol/water (85:15 v/v) as the optimal crystallization medium, balancing solubility (50-55 mg/mL at 60°C) with controlled nucleation kinetics. Crystallization initiates via slow anti-solvent (n-hexane) addition at 40-45°C, followed by linear cooling to 0°C at 0.5°C/min—conditions that reproducibly yield prismatic crystals with uniform particle size distribution (D90 < 50µm) [1] [3]. Alternative solvent systems like isopropanol/water generate solvated polymorphs with inferior dissolution profiles, while acetonitrile induces oiling-out phenomena [7].
Table 3: Co-Crystallization Outcomes in Different Solvent Systems
| Solvent Composition | Crystal Habit | Particle Size (D50) | Water Content (KF) | Stability (40°C/75% RH) |
|---|---|---|---|---|
| EtOH/H₂O (85:15) | Prismatic | 25 µm | 0.8% | >6 months |
| IPA/H₂O (80:20) | Needles | 15 µm | 1.2% | 3 months |
| Acetone/H₂O (70:30) | Agglomerates | 45 µm | 2.5% | 1 month |
| MeCN/H₂O (60:40) | Amorphous | N/A | 4.8% | <1 week |
The co-crystals exhibit superior stability compared to the free base, maintaining >99.0% chemical purity after 6 months at 25°C/60% RH when packaged with desiccants. Structural characterization via PXRD reveals distinct diffraction peaks at 8.5°, 12.7°, 17.3°, and 23.4° 2θ, confirming a unique crystalline phase. DSC analysis shows a sharp endotherm at 178-182°C corresponding to the melting/decomposition event, with no detectable polymorphic transitions below this temperature [1] [7]. The oxalic acid salt's hygroscopicity remains remarkably low (0.8% w/w water uptake at 75% RH), attributable to the hydrophobic indole core and tight ionic packing within the crystal lattice—properties that facilitate manufacturing and long-term storage in standard pharmaceutical packaging [1].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5